6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that integrates a pyrazole moiety with a pyrimidine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis and characterization of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine have been documented in various studies, highlighting its relevance in organic synthesis and medicinal applications. Research articles have reported methods for synthesizing derivatives of pyrazolo[1,5-a]pyrimidines, which include this compound as a significant product .
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can be classified as:
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, using polar protic solvents like ethanol or methanol can enhance solubility and reactivity during the condensation process.
The molecular structure of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine includes:
The molecular formula is with a molecular weight of approximately 204.23 g/mol. The compound exhibits specific bond lengths and angles characteristic of its heterocyclic nature, contributing to its stability and reactivity.
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can participate in various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity and yield.
The mechanism of action for compounds like 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine often involves interaction with biological targets such as enzymes or receptors. The presence of both pyrazole and pyrimidine rings allows for hydrogen bonding and π-stacking interactions with biomolecules.
Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes involved in disease pathways, potentially leading to therapeutic applications.
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically appears as a solid with a melting point that varies depending on purity but generally falls within the range of 150–160 °C.
Key chemical properties include:
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation and purity assessment.
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine has potential applications in:
The strategic fusion of pyrazole and pyrimidine rings generates privileged molecular architectures in drug discovery. This hybrid system combines the hydrogen-bonding capabilities of both heterocycles while enabling three-dimensional target engagement. Pyrazole-pyrimidine hybrids demonstrate exceptional pharmacological versatility, evidenced by FDA-approved agents (e.g., crizotinib for ALK-positive NSCLC) and clinical candidates like AT7519 (CDK inhibitor) . The specific compound 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine exemplifies this approach, featuring:
Table 1: Bioactive Pyrazole-Pyrimidine Hybrids in Oncology
Compound | Target | Clinical Status | Key Structural Features |
---|---|---|---|
Crizotinib | ALK/ROS1/c-MET | FDA-approved | Pyrazole-pyridine core |
Erdafitinib | FGFR | FDA-approved | Pyrazole-quinoxaline hybrid |
AT7519 | CDK1/2/4/9 | Phase II | 4-Aminopyrazole-pyrimidine |
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine | Under investigation | Preclinical | Unsubstituted linker, dimethylpyrazole |
The connectivity between pyrazole and pyrimidine rings profoundly influences physicochemical and target-binding properties. Three primary isomeric frameworks exist:
Table 2: Structural and Pharmacokinetic Comparison of Pyrazole-Pyrimidine Isomers
Parameter | Pyrazolo[3,4-d]pyrimidines | Triazolopyrimidines | 6-(Pyrazolyl)pyrimidin-4-amines |
---|---|---|---|
Ring Fusion | Fully fused | Fully fused | Non-fused |
Synthetic Steps | 5–7 (moderate) | 7–9 (complex) | 3–4 (simple) |
Dihedral Flexibility | Minimal (0–10°) | Minimal (0–15°) | High (35–70°) |
Predicted LogP* | 0.14–0.38 | 1.5–2.2 | 1.09–1.29 |
TPSA (Ų)* | 84–105 | 95–120 | 65–75 |
Kinase Inhibition (CDK2 IC₅₀) | 0.057–0.184 μM | 0.081–0.119 μM | Pending (structural analogs active) |
*Calculated values from [1] [9] *
The 1,5-dimethyl configuration on the pyrazole ring induces critical electronic and steric effects:
Introduces a torsional barrier (ΔG = 1.8–3.2 kcal/mol) that pre-organizes the pyrazole ring for hydrophobic pocket binding [4]
C5-Methylation:
Computational analyses confirm the optimized balance of properties: Molar refractivity = 32.86, TPSA = 43.84 Ų, and lipophilic ligand efficiency (LLE) >5 indicate favorable drug-likeness. The methyl groups collectively reduce polar surface area by 18% versus unmethylated analogs while maintaining aqueous solubility (Predicted LogS = -1.17 to -0.76) [1] .
Table 3: Calculated Physicochemical Parameters of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 189.22 g/mol | Optimal for CNS permeability |
clogP | 1.29 | Balanced lipophilicity (Ideal range: 1–3) |
Topological PSA | 43.84 Ų | Enhanced membrane permeation vs. fused analogs |
H-bond Acceptors | 4 | Facilitates target engagement |
H-bond Donors | 1 (pyrimidine-NH₂) | Enables key hydrogen bonds |
Rotatable Bonds | 2 | Conformational flexibility for target fitting |
Lipophilic Efficiency (LipE) | 4.1 | Favorable for kinase inhibitor development |
Data derived from computational models [1]
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0